molecular formula C15H28N2O B6022280 1-Cyclohexyl-3-(2,3-dimethylcyclohexyl)urea

1-Cyclohexyl-3-(2,3-dimethylcyclohexyl)urea

Cat. No.: B6022280
M. Wt: 252.40 g/mol
InChI Key: IUUBNKKVSOOUNS-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2,3-dimethylcyclohexyl)urea is an organic compound with the molecular formula C15H28N2O It is a urea derivative characterized by the presence of cyclohexyl and dimethylcyclohexyl groups attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(2,3-dimethylcyclohexyl)urea typically involves the reaction of cyclohexyl isocyanate with 2,3-dimethylcyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds via the formation of an intermediate carbamate, which subsequently rearranges to form the desired urea derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(2,3-dimethylcyclohexyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyclohexyl-3-(2,3-dimethylcyclohexyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex urea derivatives and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving urea-based inhibitors.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antitumor activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2,3-dimethylcyclohexyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of enzyme-substrate interactions and the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclohexyl-3-(2,3-dimethylcyclohexyl)urea is unique due to the specific positioning of the dimethyl groups on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

1-cyclohexyl-3-(2,3-dimethylcyclohexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O/c1-11-7-6-10-14(12(11)2)17-15(18)16-13-8-4-3-5-9-13/h11-14H,3-10H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUBNKKVSOOUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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